2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide
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Overview
Description
2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core linked to a triazolo-pyridine moiety through a tetraazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Tetraazolyl Intermediate: The synthesis begins with the formation of the 1H-1,2,3,4-tetraazol-1-yl group through a cyclization reaction involving hydrazine and an appropriate nitrile.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position on the benzene ring.
Coupling with Triazolo-Pyridine: The chlorinated intermediate is coupled with a triazolo-pyridine derivative under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Amidation: The final step involves the formation of the amide bond between the tetraazolyl-chlorobenzene intermediate and the triazolo-pyridine derivative, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Cyclization Reactions: The presence of multiple nitrogen atoms allows for cyclization reactions to form new heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield an amino-substituted benzamide, while oxidation of the tetraazolyl group can lead to the formation of a nitro-substituted derivative.
Scientific Research Applications
2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or magnetic properties.
Biological Research: The compound can be used as a probe to study biological pathways involving nitrogen-containing heterocycles.
Industrial Applications: It may serve as a precursor for the synthesis of other complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple nitrogen atoms allow it to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)benzaldehyde: Shares the tetraazolyl and chloro-substituted benzene core but lacks the triazolo-pyridine moiety.
2-butyl-4-chloro-1-((2’-(1-trityl-1H-tetraazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazol-5-yl)methanol: Contains a tetraazolyl group but has a different overall structure and functional groups.
Uniqueness
The uniqueness of 2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide lies in its combination of multiple nitrogen-containing heterocycles, which imparts a range of chemical reactivity and potential applications not found in simpler compounds. Its ability to interact with various molecular targets makes it a versatile tool in scientific research.
Properties
Molecular Formula |
C16H13ClN8O |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
2-chloro-5-(tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C16H13ClN8O/c17-13-5-4-11(25-10-19-22-23-25)9-12(13)16(26)18-7-6-15-21-20-14-3-1-2-8-24(14)15/h1-5,8-10H,6-7H2,(H,18,26) |
InChI Key |
NRLRBSSTKQJJIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl |
Origin of Product |
United States |
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